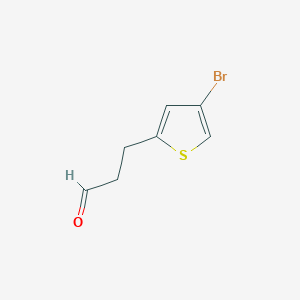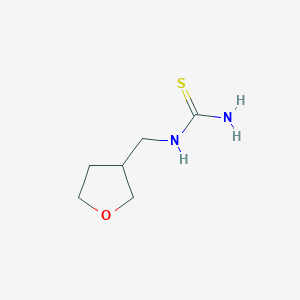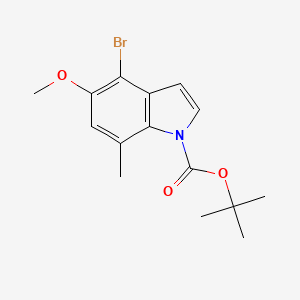
tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Méthodes De Préparation
The synthesis of tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate typically involves several steps starting from commercially available 4-bromo-1H-indole. One common synthetic route includes:
Vilsmeier Formylation: The 4-bromo-1H-indole is formylated at the 3-position using Vilsmeier reagent to give the corresponding formyl derivative.
N-Boc Protection: The formyl derivative is then protected with tert-butoxycarbonyl (Boc) group to yield the N-Boc derivative.
Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyldimethylsilyl chloride in methylene chloride in the presence of imidazole.
Formylation: A formyl group is introduced at the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.
Introduction of Enyne Side Chain:
Analyse Des Réactions Chimiques
tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.
Protection and Deprotection: The tert-butyl and methoxy groups can be protected or deprotected depending on the desired synthetic pathway.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, n-butyllithium (n-BuLi) for formylation, and tert-butyldimethylsilyl chloride for protection of hydroxy groups. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active natural products and potential drug candidates.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Indole derivatives, including this compound, are studied for their potential biological activities, such as antiviral, antidiabetic, and antimalarial effects .
Mécanisme D'action
The mechanism of action of tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes. The specific molecular targets and pathways depend on the structure of the compound and its derivatives .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
- tert-Butyl 5-bromo-1H-indole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical reactivity and biological activities .
Propriétés
Formule moléculaire |
C15H18BrNO3 |
|---|---|
Poids moléculaire |
340.21 g/mol |
Nom IUPAC |
tert-butyl 4-bromo-5-methoxy-7-methylindole-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-9-8-11(19-5)12(16)10-6-7-17(13(9)10)14(18)20-15(2,3)4/h6-8H,1-5H3 |
Clé InChI |
KFXRTHBNOQAWSU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



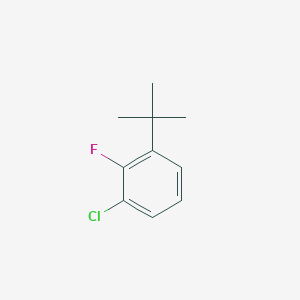
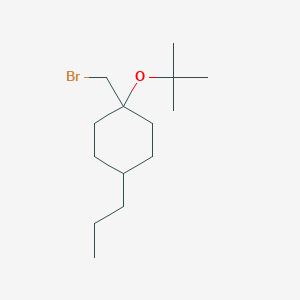
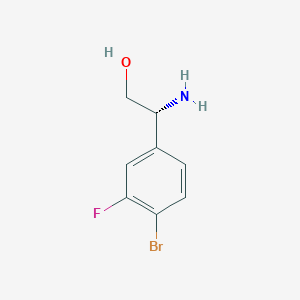
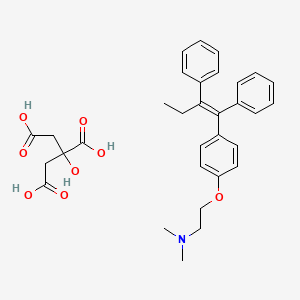


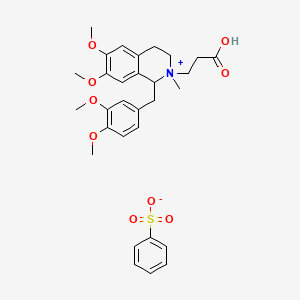
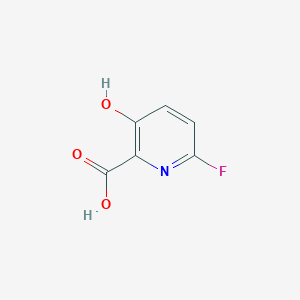


![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
